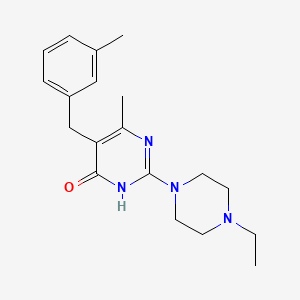
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the protein tyrosine kinase, which makes it a promising candidate for the development of anticancer drugs.
作用機序
The mechanism of action of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves the inhibition of protein tyrosine kinases. By binding to the ATP-binding site of these kinases, it prevents the transfer of phosphate groups to downstream signaling proteins, ultimately leading to the inhibition of cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-proliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply.
実験室実験の利点と制限
One of the major advantages of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone is its potency as a protein tyrosine kinase inhibitor. This makes it an attractive candidate for the development of anticancer drugs. However, its limited solubility in water can make it difficult to work with in lab experiments.
将来の方向性
There are several potential directions for future research on 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone. One area of interest is the development of more soluble analogs of the compound, which would make it easier to work with in lab experiments. Additionally, further studies are needed to investigate the potential use of the compound in combination with other cancer therapies. Finally, more research is needed to fully understand the mechanism of action of the compound, which could lead to the development of more effective cancer drugs.
合成法
The synthesis of 2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone involves a multi-step process. One of the most commonly used methods involves the reaction of 3-methylbenzylamine with ethyl chloroformate to produce N-(3-methylbenzyl) carbamate. This intermediate is then reacted with 1-methyl-2-(4-piperazinyl) ethylamine to produce the final product.
科学的研究の応用
2-(4-ethyl-1-piperazinyl)-6-methyl-5-(3-methylbenzyl)-4(3H)-pyrimidinone has been extensively studied for its potential use in cancer therapy. It has been shown to inhibit the activity of several protein tyrosine kinases, including the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR). These kinases play a crucial role in cancer cell proliferation and survival, making them attractive targets for cancer therapy.
特性
IUPAC Name |
2-(4-ethylpiperazin-1-yl)-4-methyl-5-[(3-methylphenyl)methyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O/c1-4-22-8-10-23(11-9-22)19-20-15(3)17(18(24)21-19)13-16-7-5-6-14(2)12-16/h5-7,12H,4,8-11,13H2,1-3H3,(H,20,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PREGKARSCRCOCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=NC(=C(C(=O)N2)CC3=CC=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(2,3-dihydro-1H-inden-2-yl)-N-[2-(3-pyridinyloxy)phenyl]-3-piperidinecarboxamide](/img/structure/B5968320.png)
![N-[3-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl]-2-oxo-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968326.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B5968349.png)
![3-{2-[2-(2-chlorobenzyl)-4-morpholinyl]-2-oxoethyl}-1,2,3-oxadiazol-3-ium-5-olate](/img/structure/B5968352.png)
![1-{[2-(cyclopentylsulfonyl)-1-(3-methoxypropyl)-1H-imidazol-5-yl]methyl}-3-piperidinol](/img/structure/B5968363.png)
![2-(2-fluorophenyl)-N-[2-(2-furyl)ethyl]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B5968367.png)

![2-oxo-N-[2-(2,2,2-trifluoroethoxy)ethyl]-1,2,3,4-tetrahydro-6-quinolinesulfonamide](/img/structure/B5968381.png)

![(1S*,4S*)-2-{[1-benzyl-2-(isobutylsulfonyl)-1H-imidazol-5-yl]methyl}-2-azabicyclo[2.2.1]heptane](/img/structure/B5968392.png)
![2,6-dimethoxy-N-[1-(4-pyrimidinyl)ethyl]nicotinamide](/img/structure/B5968393.png)
![3-methyl-4-nitro-N-[3-(propionylamino)phenyl]benzamide](/img/structure/B5968403.png)

![N-methyl-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-1-(2-pyridinyl)ethanamine](/img/structure/B5968417.png)
